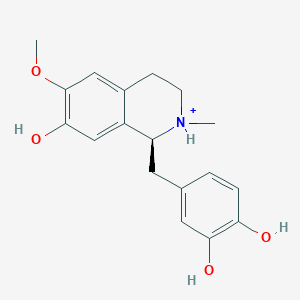
(S)-3'-hydroxy-N-methylcoclaurinium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3'-hydroxy-N-methylcoclaurinium(1+) is the conjugate acid of (S)-3'-hydroxy-N-methylcoclaurine; major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (S)-3'-hydroxy-N-methylcoclaurine.
Applications De Recherche Scientifique
Chemical Applications
Precursor in Synthesis:
(S)-3'-hydroxy-N-methylcoclaurinium(1+) serves as a crucial precursor for synthesizing more complex benzylisoquinoline alkaloids. These alkaloids are essential for developing various pharmaceuticals and bioactive compounds. The compound's unique structural features allow it to be transformed into multiple derivatives through chemical reactions, facilitating the synthesis of complex molecules used in medicinal chemistry.
Biological Applications
Role in Plant Metabolism:
Research indicates that (S)-3'-hydroxy-N-methylcoclaurinium(1+) plays a role in plant metabolism, particularly in the biosynthesis of alkaloids. It is involved in pathways that lead to the production of important secondary metabolites, which can affect plant physiology and stress responses .
Therapeutic Potential:
Ongoing studies have highlighted the potential therapeutic effects of (S)-3'-hydroxy-N-methylcoclaurinium(1+), including:
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in various biological models.
- Neuroprotective Effects: Research suggests that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.
Medical Applications
Pharmacological Research:
The compound is being investigated for its pharmacological properties, including:
- Antioxidant Activity: It exhibits antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
- Analgesic Effects: Preliminary studies suggest potential pain-relieving effects, contributing to its exploration as a therapeutic agent for pain management.
Case Studies:
- A study evaluating the cytotoxicity of (S)-3'-hydroxy-N-methylcoclaurinium(1+) against cancer cell lines demonstrated significant inhibitory effects, with IC50 values comparable to established chemotherapeutic agents. This positions the compound as a potential candidate for further development in cancer therapy.
Industrial Applications
Pharmaceutical Production:
In industry, (S)-3'-hydroxy-N-methylcoclaurinium(1+) is utilized as a building block in the synthesis of pharmaceuticals. Its unique properties make it an attractive research tool for drug discovery and development processes.
Research Tool:
The compound is also employed in various research applications aimed at understanding metabolic pathways and developing new therapeutic strategies. Its versatility allows researchers to explore its interactions with biological targets extensively .
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Chemistry | Precursor for benzylisoquinoline alkaloids | Facilitates synthesis of complex molecules |
| Biology | Plant metabolism | Involved in secondary metabolite production |
| Medicine | Anti-inflammatory and neuroprotective | Promising results in reducing inflammation and protecting neurons |
| Industry | Pharmaceutical production | Used as a building block in drug development |
Analyse Des Réactions Chimiques
Enzymatic O-Methylation to Reticuline
(S)-3'-Hydroxy-N-methylcoclaurinium(1+) serves as the substrate for S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT) . This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of the compound, yielding (S)-reticuline and S-adenosylhomocysteine (SAH) as products .
Key Reaction Details:
This methylation is a pivotal step in isoquinoline alkaloid biosynthesis, as reticuline is a precursor to diverse alkaloids like morphine, berberine, and sanguinarine .
Participation in Biosynthetic Coupling Reactions
While direct evidence for coupling reactions involving (S)-3'-hydroxy-N-methylcoclaurinium(1+) is limited, related CYP80 enzymes catalyze C–O or C–C coupling of benzylisoquinoline intermediates. For example:
-
CYP80A mediates C–O coupling of (R)- and (S)-N-methylcoclaurine to form bisbenzylisoquinolines like guattegaumerine .
-
CYP80G catalyzes C–C phenol coupling to generate sparsiflorine derivatives .
These reactions suggest potential pathways for the compound’s involvement in forming dimeric alkaloids, though experimental confirmation is required.
Biological Redox Reactivity
Though non-enzymatic redox reactions are not explicitly documented for (S)-3'-hydroxy-N-methylcoclaurinium(1+), its structural analogs undergo:
-
Oxidation : Benzylisoquinoline alkaloids are prone to oxidation, forming quinones under acidic or enzymatic conditions.
-
Reduction : NADPH-dependent reductases may reduce imine or ketone groups in related compounds .
The compound’s hydroxyl and N-methyl groups likely influence its redox stability, but mechanistic studies are needed.
Comparative Reactivity with Analogues
Propriétés
Formule moléculaire |
C18H22NO4+ |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H21NO4/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11/h3-4,8-10,14,20-22H,5-7H2,1-2H3/p+1/t14-/m0/s1 |
Clé InChI |
DAUPWJBRVZCBQB-AWEZNQCLSA-O |
SMILES isomérique |
C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC |
SMILES canonique |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















